Methyl acetimidate
Overview
Description
Methyl acetimidate is a chemical compound with the molecular formula CH₃C(=NH)OCH₃ · HCl. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its role as an inhibitor of N-methylation of phosphatidylethanolamine and its ability to prevent the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities .
Preparation Methods
Methyl acetimidate can be synthesized through several methods. One common synthetic route involves the reaction of acetonitrile, methanol, and toluene in the presence of dry hydrogen chloride. The reaction mixture is cooled to -5 to 10°C, and hydrogen chloride is introduced to form the hydrochloride salt. The reaction is maintained at 0°C for one hour, followed by further processing at 0 to 20°C for an additional 0.5 hours. The final product is obtained after 12 hours of crystallization .
Chemical Reactions Analysis
Methyl acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Methyl acetimidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl acetimidate involves its role as an inhibitor of N-methylation of phosphatidylethanolamine. This inhibition prevents the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities, which is crucial for various cellular processes . The compound interacts with specific molecular targets and pathways, affecting the overall function of the cells.
Comparison with Similar Compounds
Methyl acetimidate can be compared with other similar compounds such as:
- Ethyl acetimidate hydrochloride
- Methyl benzimidate hydrochloride
- Ethyl benzimidate hydrochloride These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific inhibitory effects on N-methylation and its role in various scientific and industrial processes .
Properties
IUPAC Name |
methyl ethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(4)5-2/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFKGZZCMREBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14777-27-6 (hydrochloride) | |
Record name | Methyl acetimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701315970 | |
Record name | Methyl acetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-29-8 | |
Record name | Methyl acetimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14777-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl acetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ACETIMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O9DI6F4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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